molecular formula C13H9F3 B1311724 4-(Trifluoromethyl)biphenyl CAS No. 398-36-7

4-(Trifluoromethyl)biphenyl

Cat. No. B1311724
CAS RN: 398-36-7
M. Wt: 222.2 g/mol
InChI Key: OUMKBAHMPRLISR-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)biphenyl is a chemical compound with the molecular formula C13H9F3. It has a molecular weight of 222.21 . It is used in various areas of research including life science, material science, chemical synthesis, chromatography, and others .


Synthesis Analysis

The synthesis of 4-(Trifluoromethyl)biphenyl and its derivatives has been reported in several studies. For instance, a series of biphenyl and dibenzofuran derivatives were designed and synthesized by Suzuki-coupling and demethylation reactions in moderate to excellent yields (51–94% yield) . Another study reported the synthesis of 4′-(Trifluoromethyl)-2-biphenylcarboxylic acid (xenalipin) .


Molecular Structure Analysis

The InChI code for 4-(Trifluoromethyl)biphenyl is 1S/C13H9F3/c14-13(15,16)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

4-(Trifluoromethyl)biphenyl is a liquid with a density of 1.2±0.1 g/cm3. It has a boiling point of 257.1±35.0 °C at 760 mmHg and a flash point of 95.3±13.9 °C .

Scientific Research Applications

Influence of Substituents on Rotational Energy Barrier

Wolf, König, and Roussel (1995) investigated the influence of various substituents, including trifluoromethyl groups, on the rotational energy barrier of biphenyls. Their research, utilizing polarimetry and dynamic gas chromatography, highlighted the impact of electron-donating and electron-accepting groups on the rate of enantiomerization in biphenyls (Wolf, König, & Roussel, 1995).

Trifluoromethylating Agents

Umemoto and Ishihara (1993) synthesized trifluoromethylated dibenzoheterocyclic onium salts, demonstrating their reactivity and potential as trifluoromethylating agents. This research sheds light on the applications of trifluoromethyl groups in chemical synthesis (Umemoto & Ishihara, 1993).

Catalyst Systems for Amination

Wolfe et al. (2000) developed palladium complexes supported by (o-biphenyl)P(t-Bu)(2) and (o-biphenyl)PCy(2) as efficient catalysts for the catalytic amination of aryl halides and triflates. This research contributes to the understanding of how trifluoromethyl groups can influence catalytic processes (Wolfe et al., 2000).

Synthesis of Ketooximes and Complexes

Karipcin and Arabali (2006) synthesized new ketooximes and their complexes, starting from reactions involving biphenyl. This research could have implications for the use of trifluoromethyl groups in the synthesis of complex organiccompounds (Karipcin & Arabali, 2006).

Electronic Structure and Torsional Potentials

Imamura and Hoffmann (1968) studied the electronic structure and torsional potentials in biphenyl and related molecules. Their work contributes to the understanding of the molecular behavior of compounds like 4-(trifluoromethyl)biphenyl (Imamura & Hoffmann, 1968).

High Triplet Energy Host Materials

Quinton et al. (2017) explored electron-rich 4-substituted spirobifluorenes, including those with trifluoromethyl groups, highlighting their potential as high triplet energy host materials for organic electronics (Quinton et al., 2017).

Optical and Electrochemical Properties of Novel Polymers

Chen, Chiang, and Liu (2010) synthesized new poly(biphenylene-1,3,4-oxadiazole) and poly(biphenylene hydrazide) containing trifluoromethyl groups, studying their optical and electrochemical properties. This research highlights the potential applications of trifluoromethyl groups in advanced polymer materials (Chen, Chiang, & Liu, 2010).

Polyamide Thin Film Composite Membranes

Li, Zhang, Zheng, and Zhang (2007) used tri- and tetra-functional biphenyl acid chloride, including trifluoromethyl-substituted variants, for the preparation of thin film composite reverse osmosis membranes. This research indicates the utility of trifluoromethyl groups in membrane technology (Li et al., 2007).

Biphenyl Dioxygenases: Versatility and Evolution

Furukawa, Suenaga, and Goto (2004) discussed the functional versatility and directed evolution of biphenyl dioxygenases, enzymes that can metabolize biphenyls and related compounds. Their research could have implications for understanding the biological interactions of trifluoromethyl-substituted biphenyls (Furukawa, Suenaga, & Goto, 2004).

Safety And Hazards

The safety data sheet for 4-(Trifluoromethyl)biphenyl indicates that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

properties

IUPAC Name

1-phenyl-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3/c14-13(15,16)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMKBAHMPRLISR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432208
Record name 4-trifluoromethylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)biphenyl

CAS RN

398-36-7
Record name 4-trifluoromethylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Name
substrate
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.05 mmol
Type
reagent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Name
substrate
Quantity
0.5 mmol
Type
reactant
Reaction Step One
[Compound]
Name
PCy3
Quantity
0.05 mmol
Type
reagent
Reaction Step Two
Quantity
0 mmol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
343
Citations
J Li, BS Bronk, JP Dirlam, AE Blize, P Bertinato… - Bioorganic & medicinal …, 2007 - Elsevier
The synthesis of a novel gut selective MTP inhibitor, 5-[(4′-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), and its …
Number of citations: 18 www.sciencedirect.com
YJ Hou, XM Li, WY Chu, ZZ Sun - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
The title compound, C14H10F3NO3, was prepared by a palladium-catalysed Suzuki–Miyaura coupling reaction. The dihedral angle between the nitro group and its parent benzene ring …
Number of citations: 3 scripts.iucr.org
B Carlson, S Flowers, W Kaminsky… - Journal of Fluorine …, 2015 - Elsevier
… and 4,7-bis-(4′-trifluoromethyl-biphenyl-4-yl)-1,10-… at 384 nm while 4,7-bis-(4′-trifluoromethyl-biphenyl-4-yl)-1,10-… -bis-(4′-trifluoromethyl-biphenyl-4-yl)-1,10-phenanthroline. …
Number of citations: 4 www.sciencedirect.com
T Thananatthanachon… - Journal of Chemical …, 2017 - ACS Publications
In this experiment, students perform an air-free synthesis of three dichlorophosphinenickel(II) compounds, NiCl 2 (PPh 3 ) 2 , NiCl 2 (PCy 3 ) 2 , and NiCl 2 (DPPE), using NiCl 2 ·6H 2 O …
Number of citations: 14 pubs.acs.org
JW Chung, Y You, HS Huh, BK An… - Journal of the …, 2009 - ACS Publications
We have designed and synthesized asymmetric cyano-stilbene derivatives containing trifluoromethyl (−CF 3 ) substituents with the aim of producing tightly packed π-dimer systems that …
Number of citations: 304 pubs.acs.org
JB Houze, L Zhu, Y Sun, M Akerman, W Qiu… - Bioorganic & medicinal …, 2012 - Elsevier
The discovery that certain long chain fatty acids potentiate glucose stimulated insulin secretion through the previously orphan receptor GPR40 sparked interest in GPR40 agonists as …
Number of citations: 162 www.sciencedirect.com
SD Walker, CJ Borths, E DiVirgilio… - … Process Research & …, 2011 - ACS Publications
Early process development and salt selection for AMG 837, a novel GPR40 receptor agonist, is described. The synthetic route to AMG 837 involved the convergent synthesis and …
Number of citations: 50 pubs.acs.org
CN Iverson, RJ Lachicotte, C Müller, WD Jones - Organometallics, 2002 - ACS Publications
The reductive elimination of neopentane from (dtbpm)Pt(Np)H (dtbpm = bis(di-tert-butylphosphino)methane, Np = neopentyl) results in the formation of the highly reactive intermediate [(…
Number of citations: 66 pubs.acs.org
EA Pankey, M Bhartiya, AM Badejo Jr… - American Journal …, 2011 - journals.physiology.org
4-({(4-Carboxybutyl)[2-(5-fluoro-2-{[4′-(trifluoromethyl)biphenyl-4-yl]methoxy}phenyl)ethyl]amino}methyl)benzoic acid (BAY 60–2770) is a nitric oxide (NO)-independent activator of …
Number of citations: 81 journals.physiology.org
A Knorr, C Hirth-Dietrich, C Alonso-Alija… - …, 2008 - thieme-connect.com
Liver cirrhosis is a chronic disease with high mortality rate and need for effective pharmacological intervention. The fibrotic remodelling of liver tissue is crucially dependent on hepatic …
Number of citations: 104 www.thieme-connect.com

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